N-(4-acetylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
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Overview
Description
N-(4-acetylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a complex organic compound that belongs to the class of imidazobenzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an imidazo[1,2-a]benzimidazole core, a pyridine ring, and an acetylphenyl group, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazo[1,2-a]benzimidazole Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a suitable aldehyde or ketone.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction or through a coupling reaction.
Acetylation: The acetyl group can be introduced using acetyl chloride or acetic anhydride in the presence of a base.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide would depend on its specific biological target. Generally, compounds with an imidazobenzimidazole core can interact with various enzymes or receptors, modulating their activity. The pyridine ring and acetylphenyl group may enhance binding affinity or selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
Imidazobenzimidazole Derivatives: These compounds share the core structure and may have similar biological activities.
Pyridine-Containing Compounds: Compounds with a pyridine ring often have diverse biological activities and can be used in various applications.
Acetylphenyl Derivatives: These compounds are known for their use in pharmaceuticals and as intermediates in organic synthesis.
Uniqueness
The uniqueness of N-(4-acetylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide lies in its combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[2-oxo-3-(pyridin-2-ylmethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c1-16(31)17-9-11-18(12-10-17)27-23(32)14-22-24(33)29(15-19-6-4-5-13-26-19)25-28-20-7-2-3-8-21(20)30(22)25/h2-13,22H,14-15H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCLVCRWSFUZRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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